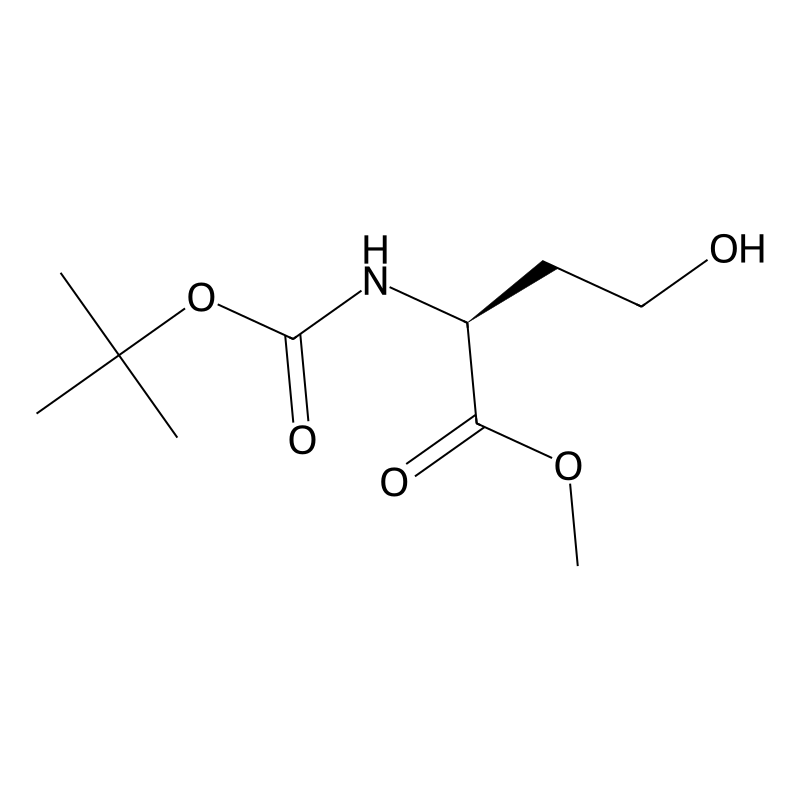N-BOC-L-HOMOSERINE METHYL ESTER

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Here are some potential applications of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate in scientific research:
Synthesis of Peptides and Proteins
This molecule contains a protected amino acid group, which can be used to create chains of amino acids (peptides) or even complex proteins. The tert-butoxycarbonyl (Boc) group is a protecting group that can be removed under specific conditions, allowing the amino acid to participate in peptide bond formation [].
Synthesis of Analogs of Natural Products
Researchers can use this molecule as a starting material to create modified versions of naturally occurring molecules. These modified molecules, called analogs, can be useful for studying the biological function of the natural product or for developing new drugs with improved properties [].
Chemical Biology Research
This molecule may be useful in studies related to chemical biology, a field that combines chemistry and biology to investigate biological processes at the molecular level [].
N-BOC-L-HOMOSERINE METHYL ESTER is a derivative of homoserine, an amino acid that plays a crucial role in various biochemical processes. The compound features a tert-butyloxycarbonyl (N-BOC) protective group, which enhances its stability and reactivity in synthetic applications. This protective group allows for selective reactions, making it valuable in the synthesis of various bioactive compounds and pharmaceutical intermediates . N-BOC-L-homoserine methyl ester is particularly useful as a precursor for non-canonical amino acids, such as azidohomoalanine, which are important in peptide synthesis and drug development .
- Deprotection Reactions: The N-BOC group can be removed under acidic conditions, allowing for further functionalization of the amino acid.
- Esterification: The methyl ester can undergo hydrolysis to yield free homoserine, which can then participate in peptide bond formation.
- Substitution Reactions: The compound can react with various electrophiles to introduce new functional groups, expanding its utility in synthetic chemistry .
The synthesis of N-BOC-L-homoserine methyl ester typically involves the following steps:
- Protection of Homoserine: L-homoserine is reacted with tert-butyloxycarbonyl anhydride to introduce the N-BOC group.
- Esterification: The protected homoserine undergoes esterification with methanol or methyl iodide to form the methyl ester.
- Purification: The product is purified using standard techniques such as column chromatography or recrystallization .
Alternative methods may include modifications using different protective groups or solvents to optimize yield and purity.
N-BOC-L-homoserine methyl ester is primarily used in:
- Peptide Synthesis: As a building block for synthesizing peptides and proteins with modified functionalities.
- Drug Development: As a precursor for bioactive compounds that can be utilized in pharmaceuticals.
- Bioconjugation: In the preparation of compounds with bioorthogonal handles for targeted drug delivery systems .
Studies involving N-BOC-L-homoserine methyl ester often focus on its derivatives rather than the compound itself. For example, research has demonstrated that derivatives like azidohomoalanine can be incorporated into proteins to study protein interactions and functions through bioconjugation techniques. These studies help elucidate the roles of specific amino acids in protein structure and function .
Several compounds share structural similarities with N-BOC-L-homoserine methyl ester. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| L-Homoserine | No protective group | Naturally occurring amino acid |
| Azidohomoalanine | Contains an azide functional group | Used as a methionine surrogate in protein synthesis |
| N-Boc-L-serine | Similar protective group | Different side chain leading to varied reactivity |
| N-Boc-L-threonine | Similar protective group | Contains an additional hydroxyl group on the side chain |
N-BOC-L-homoserine methyl ester stands out due to its specific protective group and its role as a precursor for non-canonical amino acids, which are not readily available from natural sources. This uniqueness facilitates novel approaches in peptide synthesis and drug design .








